![molecular formula C18H20N2O3 B5169810 2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5169810.png)
2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as the isoindoline-1,3-dione derivative and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione is not fully understood. However, it has been reported to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. It has also been reported to have an effect on the expression of certain genes that are involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. It has also been reported to reduce inflammation and oxidative stress, which are involved in the development of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione in lab experiments include its potential anticancer, anti-inflammatory, and antioxidant properties. However, there are also limitations to using this compound in lab experiments. One of the limitations is the lack of understanding of its mechanism of action. Another limitation is the potential toxicity of the compound, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione. One direction is to further investigate its mechanism of action and identify the specific enzymes and genes that are affected by the compound. Another direction is to study the potential use of this compound in combination with other drugs for cancer treatment. Additionally, the potential use of this compound in treating other diseases such as neurodegenerative diseases and inflammatory diseases should be further explored.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential applications in scientific research. The synthesis method has been optimized to yield high purity and high yield of the compound. This compound has been studied for its potential anticancer, anti-inflammatory, and antioxidant properties. However, further research is needed to fully understand its mechanism of action and its potential use in treating various diseases.
Synthesemethoden
The synthesis of 2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione has been reported in the literature using different methods. One of the methods involves the reaction of 2-(2-oxoethyl)hexahydro-1H-isoindole-1,3(2H)-dione with tryptamine in the presence of a catalyst. Another method involves the reaction of 2-(2-oxoethyl)hexahydro-1H-isoindole-1,3(2H)-dione with indole-2-carboxaldehyde in the presence of a base. These methods have been optimized to yield high purity and high yield of the compound.
Wissenschaftliche Forschungsanwendungen
2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione has been studied for its potential applications in scientific research. This compound has been reported to have anticancer activity and has been studied for its potential use in cancer treatment. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been reported to have anti-inflammatory and antioxidant properties, which make it a potential candidate for treating various inflammatory diseases.
Eigenschaften
IUPAC Name |
2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c21-16(19-10-9-12-5-1-4-8-15(12)19)11-20-17(22)13-6-2-3-7-14(13)18(20)23/h1,4-5,8,13-14H,2-3,6-7,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAQHFNLSUWYCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)CC(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,4-dichloro-N-[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5169729.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-4-(1-piperidinyl)benzoic acid](/img/structure/B5169735.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]piperazine](/img/structure/B5169740.png)
![2-[(1-propyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5169755.png)
![4-methoxy-N-(2-[5-(3-nitrophenyl)-2-furyl]-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5169757.png)
![5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5169765.png)
![3-bromo-N-[3-(diethylamino)propyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5169770.png)
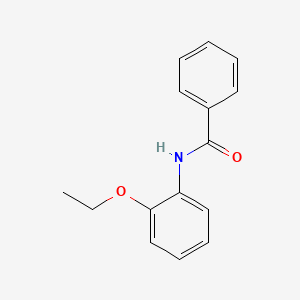
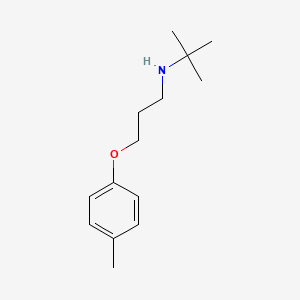
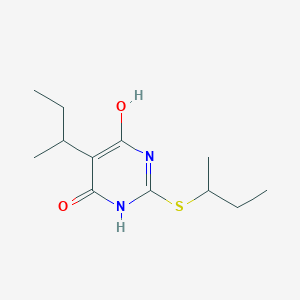
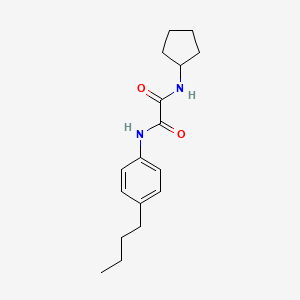
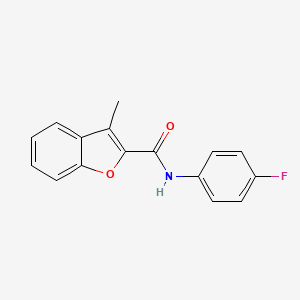
![1-[(4-bromophenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate](/img/structure/B5169820.png)
![ethyl 4-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5169828.png)
